Enhanced Photoreactivity and Lower Reduction Potential Relative to Non-Fluorinated Acetophenone
2-Fluoroacetophenone exhibits a significantly altered electronic structure compared to its non-fluorinated analog, acetophenone, directly impacting its redox chemistry and photochemical behavior. This is a class-level inference established through direct experimental comparison [1].
| Evidence Dimension | Electrochemical Reduction Potential |
|---|---|
| Target Compound Data | Reduction potential is 0.5-0.7 eV lower than acetophenone [1]. |
| Comparator Or Baseline | Acetophenone (baseline) |
| Quantified Difference | Reduction potential lowered by 0.5-0.7 eV. |
| Conditions | Electrochemical measurement in solution. |
Why This Matters
The lower reduction potential quantifies its higher electrophilicity, making it a superior electron acceptor in radical and photoredox reactions, which is a key differentiator for synthetic method selection.
- [1] Wagner, P. J.; Thomas, M. J.; Puchalski, A. E. Photoreactivity of α-Fluorinated Phenyl Alkyl Ketones. J. Am. Chem. Soc. 1986, 108 (24), 7739–7744. View Source
